molecular formula C16H23N3O B2854798 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide CAS No. 1097490-79-3

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide

Cat. No. B2854798
CAS RN: 1097490-79-3
M. Wt: 273.38
InChI Key: ROYRXDASRDMHMN-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s by Pfizer, Inc. as part of their research into the endocannabinoid system.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a variety of physiological responses, including the release of neurotransmitters and the modulation of ion channels.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of pain sensation, appetite regulation, and mood. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of various medical conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide in lab experiments is its potency and selectivity for the cannabinoid receptors, which allows for precise and targeted studies of the endocannabinoid system. However, one limitation is its potential for abuse and addiction, which requires strict control and regulation in laboratory settings.

Future Directions

There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide and its effects on the endocannabinoid system. One area of interest is the development of novel cannabinoid-based therapeutics for the treatment of various medical conditions. Another area of interest is the investigation of the potential adverse effects of long-term cannabinoid use, particularly in the context of recreational use. Additionally, further research is needed to fully understand the complex interactions between cannabinoids and the endocannabinoid system, as well as their potential effects on other physiological systems.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide involves several steps, including the reaction of 2,5-dimethylphenylamine with 2-bromo-2-methylpropanenitrile, followed by the reaction of the resulting intermediate with ethyl chloroacetate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain sensation, appetite regulation, and mood. It has also been used to investigate the potential therapeutic benefits of cannabinoids in the treatment of various medical conditions, including multiple sclerosis, epilepsy, and cancer.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,5-dimethylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)16(5,10-17)19-15(20)9-18-14-8-12(3)6-7-13(14)4/h6-8,11,18H,9H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYRXDASRDMHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide

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